(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
The compound appears to contain several structural components, including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a 2-chlorophenyl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the oxadiazole group might undergo reactions with nucleophiles, and the piperidine group could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include its solubility, melting point, and boiling point .Scientific Research Applications
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Specific Scientific Field
This compound is studied in the field of Chemistry .
Application Summary
This compound is used as a reference for chemical structure and properties. It has a molecular weight of 259.3004 .
Methods of Application
The compound is typically studied using Gas Chromatography .
Results or Outcomes
The compound has a specific InChIKey: BLPUOQGPBJPXRL-FNORWQNLSA-N .
Benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone
Specific Scientific Field
This compound is studied in the field of Chemistry and Pharmacology .
Application Summary
This compound is used in the synthesis of various pharmaceutical products .
Methods of Application
The compound is typically synthesized in a laboratory setting, using various reagents and conditions .
Results or Outcomes
The compound has a specific InChI Code: 1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 .
Future Directions
properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-6-2-1-5-15(16)21(26)25-9-3-4-14(11-25)20-24-23-19(29-20)13-7-8-17-18(10-13)28-12-27-17/h1-2,5-8,10,14H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHOBFCEDDCBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone |
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